molecular formula C20H23NO4 B558552 Boc-3-(4-Biphenylyl)-D-alanine CAS No. 128779-47-5

Boc-3-(4-Biphenylyl)-D-alanine

Cat. No. B558552
M. Wt: 341,41 g/mole
InChI Key: NBVVKAUSAGHTSU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-(4-Biphenylyl)-D-alanine is a laboratory chemical with the CAS number 128779-47-5 . It is used for research purposes and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

While specific synthesis methods for Boc-3-(4-Biphenylyl)-D-alanine are not available in the search results, one paper discusses the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular formula of Boc-3-(4-Biphenylyl)-D-alanine is C20H23NO4 . Its molecular weight is 341.40 .


Physical And Chemical Properties Analysis

Boc-3-(4-Biphenylyl)-D-alanine appears as white to pale yellow crystals or crystalline powder .

Scientific Research Applications

Conformational Analysis and Synthesis

Synthesis and Structural Studies:

  • The synthesis and conformational analysis of β-Lactam-containing ferrocene peptides have been explored, where homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam was conjugated with Boc-Ala. These compounds were found to be stabilized in solution by medium-strong intramolecular hydrogen bonds, leading to ordered helical conformations of the ferrocene moieties (Kovač et al., 2009).

Peptide Synthesis:

  • A facile method for the side-chain protection of α-Methyl-β-3,4-dihydroxyphenyl-L-alanine (αMeDopa) for solid-phase peptide synthesis was developed, showcasing the versatility of Boc-protected amino acids in synthesizing complex peptides (Hsieh & Demaine, 1991).

Fluorophores and Chemosensors

Chemosensor Development:

  • The synthesis of a novel aromatic amino acid derivative for Zn(II) and rare-earth metal ion detection demonstrated the potential of such compounds as effective chemosensors. This derivative was obtained using N-Boc-3-amino-tyrosine methyl ester, indicating the role of Boc-protected amino acids in developing novel sensing materials (Guzow et al., 2004).

Polymer and Material Science

Polymer Synthesis:

  • Cationic methacrylate polymers containing chiral amino acid moieties were synthesized via RAFT polymerization, employing Boc-protected amino acids. These polymers, with controlled molecular weight and narrow distribution, exhibit pH responsiveness, showcasing the application of Boc-protected amino acids in creating smart materials (Kumar, Roy, & De, 2012).

Enzymatic Inhibition and Biochemical Studies

Enzyme Inhibitor Development:

  • The synthesis of (1-Aminoethyl)boronic acid as an inhibitor for bacterial peptidoglycan biosynthesis enzymes demonstrated the biochemical utility of Boc-protected amino acid derivatives. This compound inhibits alanine racemase and D-alanine:D-alanine ligase, highlighting its potential as an antibacterial agent (Duncan et al., 1989).

Safety And Hazards

In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is advised . The compound should be kept away from heat and sources of ignition. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVVKAUSAGHTSU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427078
Record name (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-(4-Biphenylyl)-D-alanine

CAS RN

128779-47-5
Record name (2R)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-4,4'-biphenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Tan, Q Chen, T Chen, H Liu - ACS applied materials & …, 2019 - ACS Publications
The construction of chiral porous materials for practical enantioseparation remains a great challenge. As chiral compounds might display a distinctive spatial orientation in …
Number of citations: 21 pubs.acs.org
B OH - fdocument.org
Features 1. Non-volatile 2. Has ionic character, but is a low viscosity liquid 3. Is heat-resistant, and has a wide liquid temperature range 4. Has a high ionic conductivity 5. Recoverable …
Number of citations: 0 fdocument.org

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